

Pharmacological Profile of (R)-Azelnidipine: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-Azelnidipine	
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Abstract

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. It is established that the pharmacological activity, primarily the blockade of L-type and T-type calcium channels, resides almost exclusively in the **(R)-Azelnidipine** enantiomer. This technical guide provides a comprehensive overview of the pharmacological profile of **(R)-Azelnidipine**, consolidating available data on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The document is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology, offering detailed experimental methodologies and a summary of quantitative findings to facilitate further investigation and application.

Introduction

Azelnidipine is a potent antihypertensive agent characterized by a gradual onset and long-lasting therapeutic effect, with a reduced incidence of reflex tachycardia compared to other dihydropyridine calcium channel blockers.[1][2] The stereochemistry of the dihydropyridine ring at the C4 position results in two enantiomers, (R)-Azelnidipine and (S)-Azelnidipine. Pharmacological studies have indicated that the (R)-enantiomer is the active component responsible for the therapeutic effects of the racemic mixture.[3] This guide focuses on the specific pharmacological attributes of the (R)-Azelnidipine enantiomer.



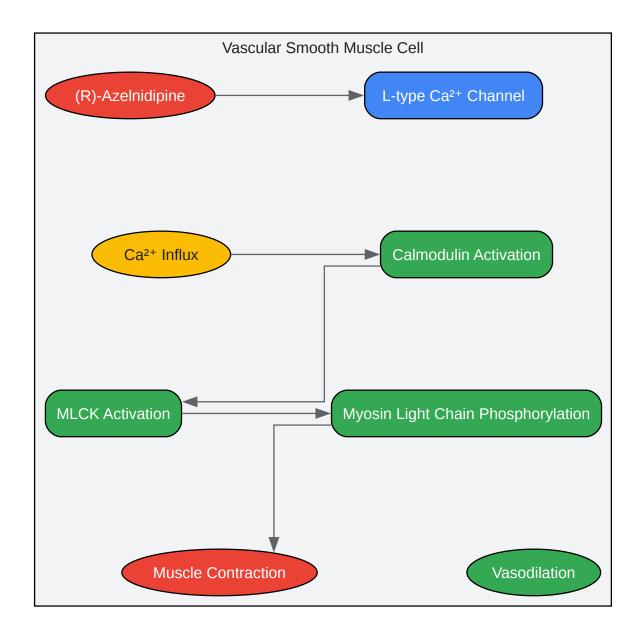
Mechanism of Action

(R)-Azelnidipine exerts its primary pharmacological effect through the blockade of voltage-dependent L-type and T-type calcium channels.[1][4] This inhibition of calcium ion influx into vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[4][5]

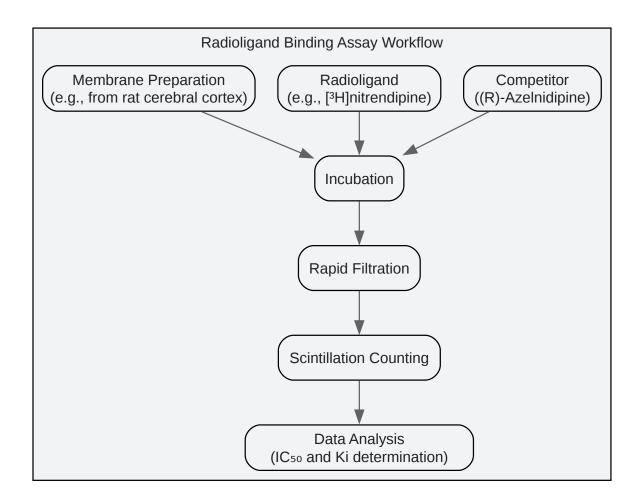
Signaling Pathway

The blockade of L-type calcium channels by **(R)-Azelnidipine** in vascular smooth muscle cells disrupts the signaling cascade that leads to muscle contraction. The binding of **(R)-Azelnidipine** to the channel prevents the influx of extracellular calcium, which is a critical step in the activation of calmodulin and subsequently myosin light chain kinase (MLCK). The inhibition of MLCK activity prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

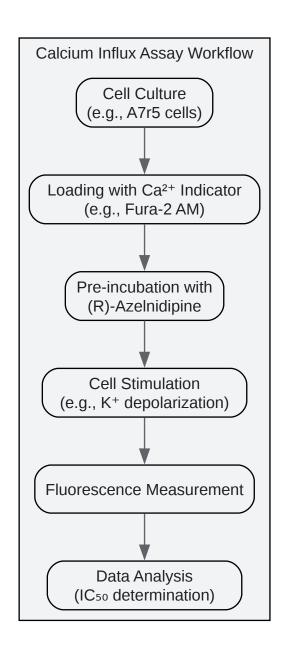




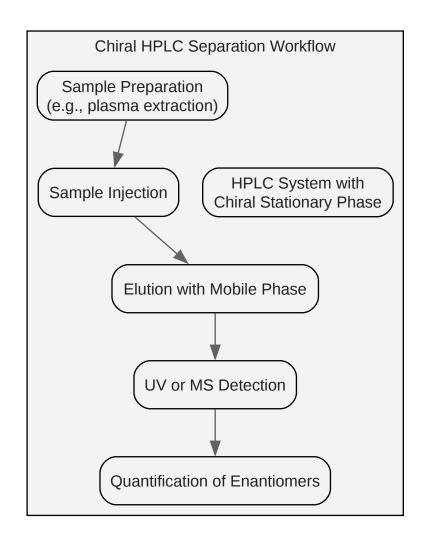












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